molecular formula C17H23N5O B11252886 N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)isobutyramide

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)isobutyramide

Katalognummer: B11252886
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: RUPFIOWTMQCJTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)isobutyramide is a complex organic compound with a unique structure that includes a dimethylamino group, a methylpyrimidinyl group, and an isobutyramide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)isobutyramide typically involves multiple steps. One common method is the reduction of Schiff bases, which involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of catalysts and optimized reaction pathways can further enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reducing agents like NaBH4 or LiAlH4.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions. Substitution reactions may involve the use of catalysts to increase reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may lead to the formation of corresponding oxides or hydroxyl derivatives, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)isobutyramide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)isobutyramide involves its interaction with specific molecular targets. The dimethylamino and pyrimidinyl groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)isobutyramide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.

Eigenschaften

Molekularformel

C17H23N5O

Molekulargewicht

313.4 g/mol

IUPAC-Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methylpropanamide

InChI

InChI=1S/C17H23N5O/c1-11(2)16(23)19-13-6-8-14(9-7-13)20-17-18-12(3)10-15(21-17)22(4)5/h6-11H,1-5H3,(H,19,23)(H,18,20,21)

InChI-Schlüssel

RUPFIOWTMQCJTQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C(C)C)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.